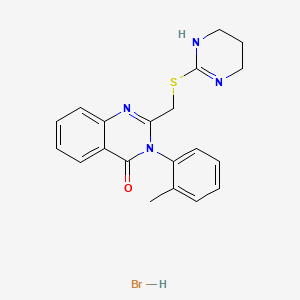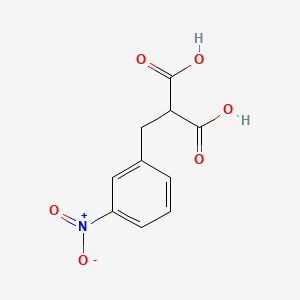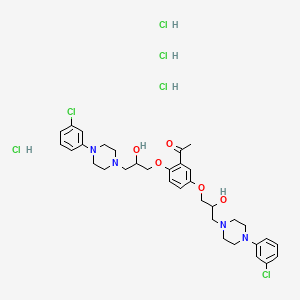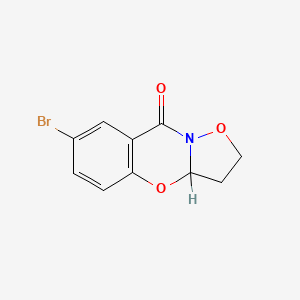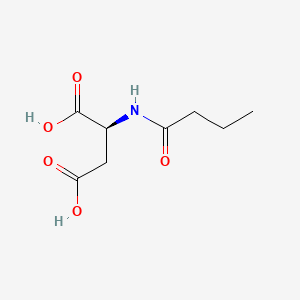
N-Butyryl-DL-aspartic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Butyryl-DL-aspartic acid is a chemical compound with the molecular formula C8H13NO5 It is a derivative of aspartic acid, where the amino group is substituted with a butyryl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyryl-DL-aspartic acid can be achieved through several methods. One common approach involves the Michael addition of butylamine to dimethyl fumarate, followed by hydrolysis and purification steps . Another method includes the regioselective transformation of fumaric or maleic acid mono-esters and amides into beta-substituted aspartic acid derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled temperature and pH conditions to facilitate the desired chemical transformations.
Análisis De Reacciones Químicas
Types of Reactions
N-Butyryl-DL-aspartic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the butyryl group to other functional groups.
Substitution: The amino group in the aspartic acid moiety can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperature, pH, and solvent systems to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted aspartic acid derivatives.
Aplicaciones Científicas De Investigación
N-Butyryl-DL-aspartic acid has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-Butyryl-DL-aspartic acid involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist in various biochemical processes, influencing cellular functions and signaling pathways . The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-DL-aspartic acid: A derivative of aspartic acid with a methyl group substitution, known for its role in neuroexcitatory events.
N-Butyryl-DL-homoserine lactone: Another butyryl-substituted compound with applications in quorum sensing and microbial communication.
Uniqueness
N-Butyryl-DL-aspartic acid is unique due to its specific chemical structure and the resulting properties. Its butyryl substitution provides distinct reactivity and potential applications compared to other similar compounds. This uniqueness makes it valuable in various research and industrial contexts.
Propiedades
Número CAS |
130056-59-6 |
|---|---|
Fórmula molecular |
C8H13NO5 |
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
(2S)-2-(butanoylamino)butanedioic acid |
InChI |
InChI=1S/C8H13NO5/c1-2-3-6(10)9-5(8(13)14)4-7(11)12/h5H,2-4H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t5-/m0/s1 |
Clave InChI |
AKENSLPCKUWJFX-YFKPBYRVSA-N |
SMILES isomérico |
CCCC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canónico |
CCCC(=O)NC(CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


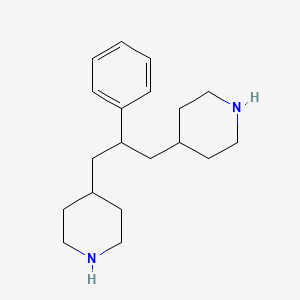

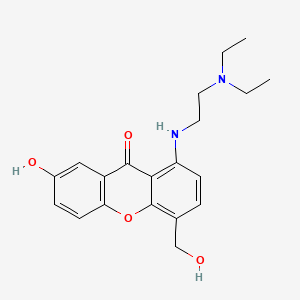

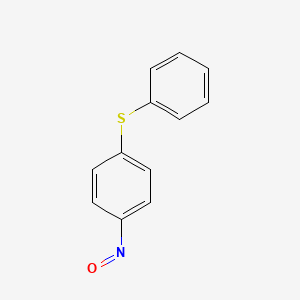
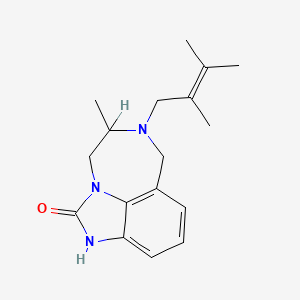
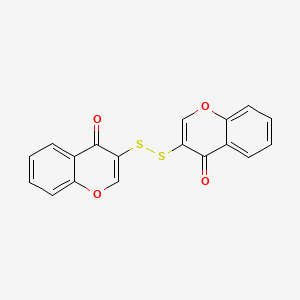
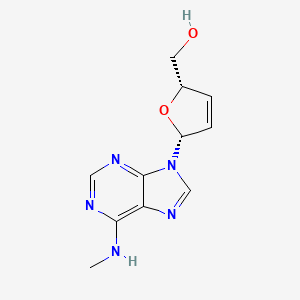
![2-[[4-[(2,4-Diamino-5,6,7,8-tetrahydroquinazolin-6-yl)methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12802866.png)
